molecular formula C10H18O B12644397 6-Methylnon-4-en-3-one CAS No. 93919-88-1

6-Methylnon-4-en-3-one

Cat. No.: B12644397
CAS No.: 93919-88-1
M. Wt: 154.25 g/mol
InChI Key: JBOKYJTTWHKTAU-BQYQJAHWSA-N
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Description

6-Methylnon-4-en-3-one is an organic compound with the molecular formula C₁₀H₁₈O It is a ketone with a nonane backbone, featuring a double bond between the fourth and fifth carbon atoms and a methyl group attached to the sixth carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Methylnon-4-en-3-one can be synthesized through several methods. One common approach involves the aldol condensation of 6-methylheptanal with acetone, followed by dehydration to form the desired enone. The reaction typically requires a base such as sodium hydroxide or potassium hydroxide and is conducted under reflux conditions.

Industrial Production Methods

In an industrial setting, this compound can be produced through catalytic processes involving the dehydrogenation of 6-methylnonan-4-ol. This method often employs metal catalysts such as palladium or platinum and is carried out at elevated temperatures to achieve high yields.

Chemical Reactions Analysis

Types of Reactions

6-Methylnon-4-en-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the double bond or the ketone group can yield saturated alcohols or hydrocarbons.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like Grignard reagents or organolithium compounds can be employed for nucleophilic additions.

Major Products

    Oxidation: 6-Methylnonanoic acid.

    Reduction: 6-Methylnonan-4-ol.

    Substitution: Various substituted ketones or alcohols, depending on the nucleophile used.

Scientific Research Applications

6-Methylnon-4-en-3-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.

    Industry: It is used in the fragrance industry due to its pleasant odor and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Methylnon-4-en-3-one involves its interaction with various molecular targets. As a ketone, it can form hydrogen bonds and participate in nucleophilic addition reactions. The double bond allows for additional reactivity, including electrophilic additions. These interactions can influence biological pathways and chemical processes, making the compound versatile in its applications.

Comparison with Similar Compounds

Similar Compounds

    4-Nonen-3-one: Similar structure but lacks the methyl group at the sixth carbon.

    6-Methylhept-5-en-2-one: Similar structure but with a shorter carbon chain.

    6-Methyl-2-heptanone: Similar structure but with the ketone group at a different position.

Uniqueness

6-Methylnon-4-en-3-one is unique due to its specific placement of the double bond and the methyl group, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications where these features are advantageous, such as in the synthesis of specialized organic compounds or in fragrance formulations.

Properties

CAS No.

93919-88-1

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

(E)-6-methylnon-4-en-3-one

InChI

InChI=1S/C10H18O/c1-4-6-9(3)7-8-10(11)5-2/h7-9H,4-6H2,1-3H3/b8-7+

InChI Key

JBOKYJTTWHKTAU-BQYQJAHWSA-N

Isomeric SMILES

CCCC(C)/C=C/C(=O)CC

Canonical SMILES

CCCC(C)C=CC(=O)CC

Origin of Product

United States

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